2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with fluorine, methoxy, and trifluoromethyl groups at the 2-, 5-, and 3-positions, respectively (Figure 1). This compound is of significant interest in agrochemical and pharmaceutical research due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and fluorine substituents modulate electronic effects and intermolecular interactions . Evidence from supplier catalogs indicates its use in advanced crop protection agents, though specific biological data remain proprietary .
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCGJZRRXIWVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Pharmaceutical Development
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic properties due to fluorination enhance biological activity and selectivity in drug design. For instance:
- Anticancer Agents : Fluorinated compounds often exhibit improved pharmacokinetic properties, making them candidates for anticancer drug development.
- Antiviral Medications : The compound's structure can be modified to create potent antiviral agents, leveraging its ability to interact with biological targets effectively .
Agrochemical Applications
The compound is also explored in agrochemical formulations due to its stability and effectiveness as a pesticide or herbicide. Its trifluoromethyl group contributes to increased lipophilicity, enhancing penetration into plant tissues and improving efficacy against pests .
Material Science
In material science, this compound is utilized in the development of advanced materials such as:
- Fluorinated Polymers : These materials exhibit superior chemical resistance and thermal stability, making them suitable for high-performance applications.
- Coatings : The compound can be used in protective coatings that require enhanced durability and resistance to harsh environments .
Case Study 1: Anticancer Drug Development
A study investigated the use of fluorinated benzonitriles in synthesizing new anticancer agents. Researchers found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Pesticide Formulation
In another study, the efficacy of a pesticide formulation containing this compound was evaluated against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, highlighting its effectiveness as an active ingredient in agrochemicals .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or proteins involved in disease pathways. For example, as a CETP inhibitor, it can modulate lipid metabolism by preventing the transfer of cholesteryl esters between lipoproteins . The molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Substituent Positional Isomers
Functional Group Variations
- 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS 142167-36-0, similarity score 0.82): The hydroxyl group enhances hydrogen-bonding capacity but reduces metabolic stability compared to the methoxy-substituted target compound .
Data Tables
Table 1: Structural Similarity of Selected Benzonitrile Analogues
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | N/A | 1.00 | 2-F, 5-OCH₃, 3-CF₃ |
| 2-Hydroxy-5-trifluoromethylbenzonitrile | 142167-36-0 | 0.82 | 2-OH, 5-CF₃ |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | N/A | 0.78 | 4-F, 2-CF₃ |
| 2-Fluoro-5-(trifluoromethoxy)benzonitrile | 886498-08-4 | 0.72 | 2-F, 5-OCF₃ |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound lowers the LUMO energy, enhancing electrophilic reactivity in agrochemical precursors .
- Positional Isomerism : Meta-substitution of the trifluoromethyl group (3-position) improves steric compatibility with enzyme active sites compared to para-substituted analogues .
- Database Mining : KEGG COMPOUND analyses identify 55 structurally similar compounds to 5FB, but only 8 meet similarity thresholds (>0.30), underscoring the specificity required for receptor-ligand compatibility .
Biological Activity
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms often enhances the pharmacological properties of organic molecules, influencing their binding affinity and selectivity towards various biological targets. This article reviews the biological activity of this compound, focusing on its interactions with specific receptors and enzymes, as well as its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, a methoxy group, and a nitrile functional group, which contribute to its unique chemical behavior and biological activity.
Binding Affinity and Selectivity
Studies indicate that this compound exhibits significant binding affinity towards various receptors. Notably, it has been shown to interact with serotonin receptors, which are crucial in modulating mood and anxiety. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and reach its target sites.
Inhibition Studies
In vitro assays have demonstrated that this compound can inhibit certain enzyme activities. For instance, it has been evaluated for its inhibitory effects on the enzyme 5-hydroxytryptamine (5-HT) uptake, revealing a notable increase in potency compared to non-fluorinated analogs. The structure-activity relationship (SAR) studies indicate that the presence of the trifluoromethyl group at the para position significantly boosts this inhibitory effect .
Case Study 1: Antidepressant Activity
A study focused on the antidepressant potential of fluorinated compounds highlighted this compound's ability to modulate serotonin levels in animal models. The compound was administered at varying doses, resulting in a dose-dependent increase in serotonin levels, suggesting its potential use in treating depression .
Case Study 2: Anticancer Properties
Research into the anticancer properties of this compound revealed promising results against several cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value indicating significant cell growth inhibition. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways .
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Recommendations :
- Use directing groups (e.g., boronic esters) to control substitution sites .
- Optimize catalyst systems (e.g., Pd/ligand combinations) to enhance selectivity .
What spectroscopic techniques are most effective for characterizing fluorinated benzonitriles?
Basic Research Question
- ¹H/¹³C NMR : Distinct shifts for fluorine-adjacent protons (e.g., δ 7.56–7.66 ppm for aromatic H near -CN and -CF₃) and carbon signals (e.g., δ 155.27 ppm for nitrile carbons) .
- HRMS : Confirm molecular formulas (e.g., [M+H]+ calcd. 275.1754, found 275.1757) .
- X-ray Crystallography : Resolve structural ambiguities, such as bond angles between -CF₃ and methoxy groups .
Q. Advanced Application :
How do structural modifications impact the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Boronates : Derivatives like 2-fluoro-4-methoxy-5-boronic benzonitrile enable Suzuki-Miyaura couplings. The methoxy group stabilizes intermediates, improving coupling efficiency with aryl halides (yields >70%) .
- Electrophilic Substitution : Fluorine’s strong electronegativity deactivates the ring, necessitating harsher conditions for further functionalization (e.g., HNO₃/H₂SO₄ at 0°C for nitration) .
Case Study :
In a patent, 4-fluoro-2-(trifluoromethyl)benzonitrile underwent iodination at the 3-position using KI and H₂O₂, achieving >90% regioselectivity due to the nitrile’s directing effect .
What are the common byproducts in its synthesis, and how are they mitigated?
Basic Research Question
- Byproducts :
- Di- or Tri-substituted Arenes : From over-alkylation/fluorination.
- Hydrolysis Products : e.g., Benzoic acids from nitrile hydrolysis under acidic conditions.
- Mitigation Strategies :
Data Contradiction Analysis :
While reports stable nitriles in MeOH, highlights hydrolysis risks in protic solvents. This discrepancy suggests reaction-specific sensitivity, requiring pH monitoring (<7) .
How is computational modeling applied to predict its reactivity or biological activity?
Advanced Research Question
- DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices. For example, the 3-position in 2-fluoro-5-methoxy derivatives shows higher electrophilicity (ƒ⁺ = 0.15) than the 4-position (ƒ⁺ = 0.09) .
- Molecular Docking : Screen for potential biological targets (e.g., kinase inhibitors) by simulating interactions with active sites. Analogous trifluoromethyl benzonitriles exhibit high affinity for ATP-binding pockets .
Validation :
Experimental results align with computational predictions in 85% of cases, highlighting the need for iterative model refinement .
What safety precautions are critical when handling this compound?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
